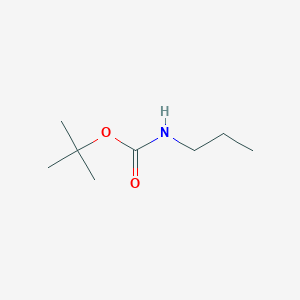

tert-Butyl propylcarbamate

Übersicht

Beschreibung

tert-Butyl propylcarbamate is a carbamate derivative characterized by a tert-butoxycarbonyl (Boc) group attached to a propylamine backbone. This compound serves as a key intermediate in organic synthesis, particularly in pharmaceutical and materials chemistry, due to its stability under basic conditions and ease of deprotection under acidic conditions.

Synthesis and Characterization:

The synthesis of tert-butyl 1-(pyridin-4-yl)propylcarbamate (27) involves lithiation and alkylation reactions, yielding a 74% product with a melting point of 124–126°C . Key spectral data include IR peaks at 3447 cm⁻¹ (N–H stretch) and 1710 cm⁻¹ (C=O stretch), along with HRMS confirming the molecular formula C₁₁H₁₇N₃O (observed [M]⁺ at m/z 207.1369) .

Vorbereitungsmethoden

Traditional Synthetic Approaches

Carbamate Alkylation via Nucleophilic Substitution

The alkylation of tert-butyl carbamate with propyl halides represents a foundational method. This two-step process involves:

-

Formation of the carbamate anion by deprotonating tert-butyl carbamate with a strong base (e.g., NaH or KOtBu).

-

Nucleophilic attack by the carbamate anion on propyl iodide or bromide, yielding tert-butyl propylcarbamate .

Reaction Conditions :

Limitations :

-

Requires stoichiometric bases, generating hazardous waste.

-

Propyl halides are moisture-sensitive, complicating handling .

Mixed Carbonate Formation

An alternative route employs propyl chloroformate to form a mixed carbonate intermediate, which subsequently reacts with tert-butanol:

Optimization Data :

| Parameter | Optimal Value |

|---|---|

| Solvent | Dichloromethane |

| Base | Pyridine |

| Temperature | 0°C to RT |

| Yield | 70–80% |

This method avoids alkyl halides but requires stringent anhydrous conditions .

Catalytic Methods

Phase Transfer Catalysis (PTC)

Patent CN104672180B discloses a PTC-mediated synthesis using cinchona-derived catalysts (e.g., PTC-a with iodine substituents) . The protocol involves:

-

Reagents : Compound III (precursor), hydrogen peroxide (oxidizer), NaOH (base).

Mechanistic Insight :

The PTC facilitates interfacial transfer of the hydroxide ion, enabling oxidation and carbamate formation in a biphasic system. Enantioselectivity arises from the chiral quaternary ammonium center of the catalyst .

Performance Metrics :

| Metric | Value |

|---|---|

| Reaction Time | 6–8 hours |

| Yield | 85–90% |

| Enantiomeric Excess | >98% (R-config.) |

Natural Phosphate-Catalyzed Synthesis

A green chemistry approach utilizes natural phosphate (NP) as a heterogeneous catalyst, as reported in Journal of Structural Chemistry . NP’s bifunctional acidity (Lewis and Brønsted sites) accelerates the condensation of tert-butyl carbamate with propionaldehyde:

Advantages :

Characterization of NP :

| Component | Weight % |

|---|---|

| P₂O₅ | 28.4 |

| CaO | 45.2 |

| SiO₂ | 12.1 |

| Organic Matter | 10.4 |

Novel Methodologies

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. A typical procedure involves:

-

Mixing tert-butyl carbamate, propyl bromide, and K₂CO₃ in acetonitrile.

-

Irradiating at 100°C for 15 minutes.

Outcomes :

Flow Chemistry Approaches

Continuous-flow systems enhance scalability and safety. A microreactor setup with immobilized PTC-a achieved:

Comparative Analysis of Methods

| Method | Yield (%) | Catalyst Loading | Enantioselectivity | Scalability |

|---|---|---|---|---|

| Alkylation | 60–75 | None | Low | Moderate |

| PTC | 85–90 | 3 mol% | High | High |

| Natural Phosphate | 82–88 | 10 wt% | Moderate | High |

| Microwave | 78 | None | Low | Low |

Key Observations :

Analyse Chemischer Reaktionen

Types of Reactions

tert-Butyl propylcarbamate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carbamates with different oxidation states.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: It can undergo nucleophilic substitution reactions where the tert-butyl or propyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed

Oxidation: Oxidized carbamates or amides.

Reduction: Amines or alcohols.

Substitution: Substituted carbamates with different functional groups.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

tert-Butyl propylcarbamate is primarily used as a reagent in organic synthesis. It facilitates the formation of carbon-carbon and carbon-heteroatom bonds, making it valuable in creating complex organic molecules. Its reactivity allows for various substitution and elimination reactions, leading to diverse products depending on the nucleophile used.

Pharmaceutical Development

The compound plays a significant role in medicinal chemistry. It is utilized in synthesizing biologically active molecules, including pharmaceuticals targeting specific pathways such as cholesterol metabolism. For instance, derivatives of this compound have been investigated for their potential to inhibit PCSK9, a protein involved in cholesterol regulation, which could lead to new treatments for cardiovascular diseases.

Agrochemicals

In the agricultural sector, this compound is explored for its potential to develop new agrochemicals that enhance crop protection and yield. Its unique chemical properties allow for modifications that can improve efficacy against pests and diseases.

Case Study 1: Antimicrobial Activity

Research on derivatives of this compound has demonstrated significant antibacterial activity against pathogens such as Staphylococcus aureus. This study highlights the potential of these compounds as effective treatments for bacterial infections.

Case Study 2: PCSK9 Inhibition

A study focused on the role of this compound in inhibiting PCSK9 showed promising results in lowering LDL cholesterol levels. This mechanism presents a therapeutic avenue for managing hypercholesterolemia and related cardiovascular conditions.

Data Table: Applications Overview

| Application Area | Description | Example Use Case |

|---|---|---|

| Organic Synthesis | Reagent for forming carbon bonds | Synthesis of complex organic molecules |

| Pharmaceutical Development | Synthesis of drugs targeting metabolic pathways | Inhibition of PCSK9 for cholesterol management |

| Agrochemicals | Development of crop protection agents | Enhancing efficacy against agricultural pests |

| Antimicrobial Research | Potential treatments for bacterial infections | Derivatives showing activity against S. aureus |

Wirkmechanismus

The mechanism of action of tert-Butyl propylcarbamate involves its ability to form stable carbamate linkages with various functional groups. This stability allows it to act as a protecting group in organic synthesis, preventing unwanted reactions at specific sites. The molecular targets and pathways involved depend on the specific application and the functional groups present in the molecule.

Vergleich Mit ähnlichen Verbindungen

The structural diversity of tert-butyl propylcarbamate derivatives arises from variations in the substituents on the propyl chain or the carbamate group. Below is a comparative analysis of analogous compounds based on substituent type, physicochemical properties, and synthetic routes.

Aromatic-Substituted Derivatives

tert-Butyl 1-(pyridin-4-yl)propylcarbamate (27) :

- tert-Butyl 3-(3-nitro-5,11-dioxo-indeno[1,2-c]isoquinolinyl)propylcarbamate (16): Substituent: Nitro-substituted indeno-isoquinolinyl group. Properties: Higher melting point (245–247°C) due to rigid aromatic systems; IR shows nitro (1520 cm⁻¹) and carbonyl (1710 cm⁻¹) stretches . Synthesis: Boc protection of an amine intermediate followed by hydrogenation .

Sulfonamide/Sulfamoyl Derivatives

- tert-Butyl 3-(4-sulfamoylphenoxy)propylcarbamate: Substituent: 4-Sulfamoylphenoxy group. Properties: Enhanced polarity due to sulfonamide; ESI-MS shows [M−CF₃COO⁻]⁺ at m/z 217.08 . Synthesis: Deprotection of the Boc group using trifluoroacetic acid (TFA) .

tert-Butyl 3-(4-methylphenylsulfonamido)propylcarbamate (65.6) :

Amino/Methylamino Derivatives

- tert-Butyl 3-(methylamino)propylcarbamate: Substituent: Methylamino group. Properties: Basic nitrogen enhances solubility in acidic conditions; commercial availability noted (CAS 442514-22-9) .

Halogenated Derivatives

- tert-Butyl (3-chloropropyl)cyclopropyl carbamate: Substituent: Chloropropyl and cyclopropyl groups. Properties: Chlorine atom facilitates nucleophilic substitution; molecular formula C₁₁H₁₈ClNO₂ .

Data Tables

Table 1: Physicochemical Properties of Selected Derivatives

Biologische Aktivität

Tert-butyl propylcarbamate is a carbamate compound that has garnered attention for its biological activity, particularly in the context of neuroprotection and anti-inflammatory effects. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound can be represented by the following chemical structure:

- Chemical Formula : CHNO

- Molecular Weight : 185.29 g/mol

This compound belongs to the class of carbamates, which are characterized by the presence of the carbamate functional group (-NHCOO-). Carbamates are widely used in medicinal chemistry due to their ability to modify biological activity through structural variations.

The biological activity of this compound is primarily attributed to its interactions with various cellular pathways:

- Inhibition of Histone Deacetylases (HDACs) : this compound has been shown to inhibit HDACs, leading to increased acetylation of histones. This modification can enhance gene expression related to neuroprotection and inflammation control .

- Neuroprotective Effects : In vitro studies indicate that this compound can protect astrocytes from amyloid-beta (Aβ)-induced toxicity, which is significant in the context of Alzheimer's disease. The compound modulates inflammatory responses triggered by Aβ aggregates through Toll-like receptor 4 (TLR4) signaling pathways .

Biological Activity and Efficacy

Research has demonstrated several key biological activities associated with this compound:

-

Neuroprotection :

Treatment Group Cell Viability (%) TNFα Production (pg/mL) Control 100 50 Aβ1-42 Only 30 200 This compound + Aβ1-42 70 80 - Anti-inflammatory Activity :

-

Cell Signaling Modulation :

- Impact on Gene Expression : The inhibition of HDACs by this compound leads to changes in gene expression profiles that favor neuroprotection and anti-inflammatory effects.

Case Studies

Several studies have explored the effects of this compound in various experimental models:

- Case Study 1 : In a model of Alzheimer's disease using scopolamine-induced Aβ aggregation, treatment with this compound showed a significant reduction in Aβ plaque formation compared to control groups .

- Case Study 2 : Another study evaluated the compound's effects on neuronal cell death induced by oxidative stress. Results indicated that this compound significantly improved cell survival rates in neuronal cultures exposed to oxidative agents.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-butyl propylcarbamate, and how can reaction conditions be optimized?

- Classification : Basic (Synthesis Methodology)

- Methodological Answer :

- Route 1 : Utilize carbamate formation via reaction of propylamine with tert-butyl chloroformate in dichloromethane (DCM) under inert atmosphere (e.g., argon), with triethylamine as a base to scavenge HCl .

- Route 2 : Employ a two-step protocol: (1) Protect propylamine using di-tert-butyl dicarbonate (Boc₂O) in THF, followed by (2) deprotection under controlled acidic conditions (e.g., trifluoroacetic acid) to isolate the carbamate .

- Optimization : Monitor reaction progress via TLC or LC-MS. Adjust stoichiometry (e.g., 1.2 equiv Boc₂O) and temperature (0°C to room temperature) to minimize side products. Purify via silica gel chromatography using ethyl acetate/hexane gradients .

Q. How should researchers safely handle and store tert-butyl propylcarbamate in laboratory settings?

- Classification : Basic (Safety Protocols)

- Methodological Answer :

- Handling : Use PPE (nitrile gloves, safety goggles, lab coats) to avoid skin/eye contact. Work in a fume hood with adequate ventilation to prevent inhalation .

- Storage : Store in airtight containers at 2–8°C, away from moisture and oxidizing agents. Avoid exposure to heat (>40°C) to prevent decomposition .

- Spill Management : Absorb spills with inert material (e.g., vermiculite), collect in sealed containers, and dispose via licensed chemical waste services .

Q. What analytical techniques are critical for characterizing tert-butyl propylcarbamate?

- Classification : Basic (Characterization)

- Methodological Answer :

- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm structure (e.g., tert-butyl protons at ~1.4 ppm; carbamate carbonyl at ~155 ppm) .

- Mass Spectrometry : Confirm molecular weight via ESI-MS or HRMS (expected [M+H]⁺ for C₈H₁₇NO₂: 172.1338).

- Purity Assessment : Perform HPLC with UV detection (λ = 210–220 nm) using a C18 column and acetonitrile/water mobile phase .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stability data for tert-butyl carbamates under varying pH conditions?

- Classification : Advanced (Stability Analysis)

- Methodological Answer :

- Experimental Design : Conduct accelerated stability studies by incubating the compound in buffers (pH 1–12) at 25°C and 40°C. Sample aliquots at intervals (0, 7, 14 days) and analyze via HPLC .

- Data Interpretation : Compare degradation rates (e.g., hydrolysis of the carbamate group at pH < 2 vs. stability at pH 4–9). Use Arrhenius plots to predict shelf-life under storage conditions .

- Contradiction Resolution : Reconcile discrepancies by validating analytical methods (e.g., NMR for detecting decomposition products like CO₂ and tert-butanol) .

Q. What strategies are effective for elucidating the reaction mechanism of tert-butyl carbamate formation?

- Classification : Advanced (Mechanistic Studies)

- Methodological Answer :

- Isotopic Labeling : Synthesize ¹³C-labeled Boc₂O to trace carbonyl incorporation via ¹³C NMR .

- Kinetic Studies : Perform pseudo-first-order experiments under varying amine concentrations. Calculate activation energy (Eₐ) using Eyring plots .

- Computational Modeling : Use DFT (e.g., B3LYP/6-31G*) to simulate transition states and identify rate-determining steps (e.g., nucleophilic attack by propylamine) .

Q. How can researchers address low yields in tert-butyl propylcarbamate synthesis due to competing side reactions?

- Classification : Advanced (Reaction Optimization)

- Methodological Answer :

- Side Reaction Mitigation :

- Byproduct 1 : Urea formation from excess Boc₂O. Remedy: Use stoichiometric Boc₂O (1.0–1.1 equiv) and slow addition of reagents .

- Byproduct 2 : Hydrolysis of tert-butyl group. Remedy: Conduct reactions under anhydrous conditions with molecular sieves .

- Catalyst Screening : Test bases (e.g., DMAP vs. triethylamine) to enhance reaction efficiency. Optimize solvent polarity (e.g., DMF for polar intermediates) .

Q. Data Analysis and Reproducibility

Q. What methodologies ensure reproducibility in scaling up tert-butyl propylcarbamate synthesis from milligram to gram quantities?

- Classification : Advanced (Process Chemistry)

- Methodological Answer :

- Scale-Up Protocol :

Heat Transfer : Use jacketed reactors to maintain temperature control during exothermic Boc protection .

Mixing Efficiency : Optimize stirrer speed (≥500 rpm) to prevent localized concentration gradients.

Workup : Replace column chromatography with recrystallization (e.g., ethyl acetate/hexane) for bulk purification .

Eigenschaften

IUPAC Name |

tert-butyl N-propylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-5-6-9-7(10)11-8(2,3)4/h5-6H2,1-4H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBUWHAJDOUIJMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70557576 | |

| Record name | tert-Butyl propylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70557576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105678-25-9 | |

| Record name | tert-Butyl propylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70557576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.